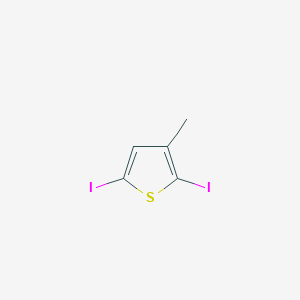

2,5-Diiodo-3-methylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSORUIBRDJUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480298 | |

| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-60-1 | |

| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Diiodo-3-methylthiophene

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-diiodo-3-methylthiophene from 3-methylthiophene. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It delves into the theoretical underpinnings of the synthesis, offers detailed, field-proven experimental protocols, and discusses the critical role of this versatile building block in the advancement of organic electronics. The guide emphasizes scientific integrity, providing a causal explanation for experimental choices and ensuring that the described protocols are self-validating.

Introduction: The Significance of this compound

This compound is a pivotal precursor in the synthesis of advanced organic materials. Its strategic di-iodination at the 2 and 5 positions of the thiophene ring renders it an exceptionally versatile building block for constructing complex molecular architectures through various cross-coupling reactions.[1] The presence of the methyl group at the 3-position introduces asymmetry and influences the electronic properties and solubility of the resulting polymers and small molecules.

The primary application of this compound lies in the field of organic electronics, where it serves as a key monomer for the synthesis of conducting polymers. These thiophene-based polymers are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely functionalize the thiophene core allows for the fine-tuning of the electronic and physical properties of these materials, leading to enhanced device performance.[1]

The Core Synthesis: Electrophilic Iodination of 3-Methylthiophene

The synthesis of this compound from 3-methylthiophene is achieved through an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[2] The substitution occurs preferentially at the 2 and 5 positions (the α-carbons), which are more reactive than the 3 and 4 positions (the β-carbons) due to the greater stabilization of the intermediate carbocation (the sigma complex).

Reaction Mechanism

The electrophilic iodination of 3-methylthiophene proceeds in a stepwise manner:

-

Generation of the Electrophile: An electrophilic iodine species (I+) is generated in situ from the iodinating agent.

-

Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the α-position (C2 or C5) results in a more stable intermediate than attack at the β-position (C4), as the positive charge can be delocalized onto the sulfur atom.

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the iodinated product.

Due to the activating effect of the methyl group, the second iodination also occurs at the remaining α-position (C5), leading to the desired this compound.

Diagram of the Electrophilic Iodination Mechanism:

Caption: Mechanism of the synthesis of this compound.

Experimental Protocols: Field-Proven Methodologies

Two primary and reliable methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of reagents, desired scale, and safety considerations.

Method A: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred for its mild reaction conditions and high yields.[3][4] N-Iodosuccinimide (NIS) serves as an electrophilic iodine source, and the reaction can be catalyzed by an acid.[5][6]

Materials:

-

3-Methylthiophene

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or Heptane for recrystallization

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylthiophene (1.0 eq) in the chosen solvent (DCM or MeCN).

-

Add N-Iodosuccinimide (2.2 eq) to the solution in portions to control any initial exotherm.

-

Add a catalytic amount of trifluoroacetic acid or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane or heptane to afford this compound as a crystalline solid.

Method B: Iodination using Iodine and Periodic Acid

This method utilizes elemental iodine in the presence of a strong oxidizing agent, periodic acid, to generate the electrophilic iodine species in situ.[7]

Materials:

-

3-Methylthiophene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol or Methanol for recrystallization

Step-by-Step Protocol:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 3-methylthiophene (1.0 eq), iodine (2.0 eq), and periodic acid dihydrate (0.4 eq).

-

Prepare a solution of glacial acetic acid, water, and a catalytic amount of concentrated sulfuric acid.

-

Add the acidic solution to the reaction mixture.

-

Heat the mixture to 60-70 °C with stirring. The disappearance of the purple color of iodine indicates the progress of the reaction.

-

After 2-4 hours, or upon completion as monitored by TLC or GC-MS, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and water.

-

Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from ethanol or methanol.

Data Presentation and Characterization

Table 1: Comparison of Synthetic Protocols

| Parameter | Method A (NIS) | Method B (Iodine/Periodic Acid) |

| Iodinating Agent | N-Iodosuccinimide | Iodine and Periodic Acid |

| Solvent | Dichloromethane or Acetonitrile | Glacial Acetic Acid |

| Catalyst | Trifluoroacetic acid or p-TsOH | Sulfuric Acid |

| Temperature | Room Temperature | 60-70 °C |

| Reaction Time | 12-24 hours | 2-4 hours |

| Work-up | Aqueous wash | Aqueous wash and extraction |

| Typical Yield | High | Good to High |

| Safety Notes | NIS is a mild irritant. | Periodic acid is a strong oxidizer. Handle with care. |

Characterization of this compound:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Approximately 37-41 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiophene-H), ~2.3 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be characteristic of the di-iodinated thiophene ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₅H₄I₂S).

Diagram of the Synthesis Workflow:

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from 3-methylthiophene is a well-established and efficient process, crucial for the advancement of organic materials science. The methodologies presented in this guide, utilizing either N-iodosuccinimide or an iodine/periodic acid system, offer reliable and scalable routes to this important building block. As the demand for high-performance organic electronic devices continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods for key monomers like this compound will remain a significant area of research. Future work may focus on flow chemistry approaches or the use of greener solvents and catalysts to further enhance the sustainability of this synthesis.

References

-

ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from [Link]

- Gheno, F., et al. (2010). Clean and Efficient Iodination of Thiophene Derivatives.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Periodic acid dihydrate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Theoretical Chemist's Guide to Frontier Molecular Orbitals: The Case of 2,5-Diiodo-3-methylthiophene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of heterocyclic compounds are central to their application in organic electronics and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical descriptors that govern the reactivity, charge transport characteristics, and optical properties of these molecules. This technical guide provides an in-depth protocol for the theoretical calculation of the HOMO-LUMO energy levels and the corresponding energy gap for 2,5-Diiodo-3-methylthiophene, a key building block in the synthesis of advanced functional materials. We will delve into the rationale behind the selection of computational methods, with a particular focus on Density Functional Theory (DFT), and address the specific challenges associated with the presence of heavy atoms like iodine. This document serves as a practical workflow for researchers aiming to predict and understand the electronic behavior of substituted thiophenes.

Introduction: The Significance of Frontier Orbitals in Thiophene Chemistry

Thiophene derivatives are a cornerstone of modern materials science and drug discovery.[1] Their utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmacophores stems from their tunable electronic structure.[2] The frontier molecular orbitals, HOMO and LUMO, are paramount in this context. The HOMO energy level is indicative of a molecule's electron-donating capability, while the LUMO energy level relates to its electron-accepting nature. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.[3] A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.[4]

This compound is a particularly valuable synthetic intermediate. The two iodine atoms provide reactive sites for various cross-coupling reactions, allowing for the construction of complex π-conjugated systems.[2] Understanding the impact of the iodo and methyl substituents on the electronic landscape of the thiophene ring is essential for the rational design of new materials with tailored properties. This guide will provide the theoretical framework and a step-by-step computational protocol to determine these key electronic parameters.

Theoretical Framework and Method Selection

The accurate calculation of molecular orbital energies necessitates the use of quantum mechanical methods. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[5]

The Choice of Functional: B3LYP

Within the DFT framework, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, often leading to more accurate predictions of HOMO-LUMO gaps.[6] Numerous studies on thiophene derivatives have successfully employed B3LYP to elucidate their electronic properties.[4][7]

The Basis Set Challenge: Accommodating Iodine

The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. For elements like carbon, hydrogen, and sulfur, the Pople-style basis sets, such as 6-311++G(d,p) , offer a high degree of flexibility and accuracy. This basis set is of a split-valence triple-zeta quality and includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

However, the presence of iodine, a heavy element, introduces two primary challenges: a large number of core electrons and significant relativistic effects that can influence the valence electrons. To address this efficiently, we employ an Effective Core Potential (ECP) . An ECP replaces the chemically inert core electrons of the iodine atom with a potential, reducing the computational expense.[8] The LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) is a widely used and reliable ECP for heavy elements, including iodine.[9][10]

Therefore, a mixed basis set approach is the most logical and efficient strategy:

-

For Iodine (I): LANL2DZ ECP and basis set.

-

For Sulfur (S), Carbon (C), and Hydrogen (H): 6-311++G(d,p) all-electron basis set.

This combination ensures a robust and computationally tractable model.

Computational Workflow

The theoretical determination of the HOMO-LUMO energies follows a two-step process: first, a geometry optimization to find the molecule's most stable three-dimensional structure, followed by a single-point energy calculation from which the molecular orbital energies are extracted.

Caption: A schematic of the computational workflow for determining HOMO-LUMO energies.

Step-by-Step Experimental Protocol: Gaussian 09/16

This protocol outlines the procedure using the Gaussian software package, a widely used quantum chemistry program.

Step 1: Building the Molecule

-

Use molecular modeling software such as GaussView to construct the this compound molecule.

-

Ensure the initial structure is chemically reasonable to facilitate a smooth geometry optimization.

Step 2: Creating the Gaussian Input File for Optimization

-

The input file is a text file that provides the instructions for the calculation.

-

The Route Section (#) specifies the calculation type, method, and basis set.

-

The keyword Opt requests a geometry optimization. Freq is included to perform a frequency calculation after the optimization to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

The keyword pseudo=read instructs Gaussian to read ECP information from the input file.

Example Gaussian Input File (.gjf or .com) for Optimization:

-

Explanation:

-

%chk: Creates a checkpoint file to save the results.

-

#p B3LYP/Gen pseudo=read Opt Freq: Specifies a B3LYP calculation with a general basis set to be defined later (Gen), reading pseudopotentials (pseudo=read), performing an optimization (Opt), and a frequency calculation (Freq).

-

0 1: Defines the charge (0) and spin multiplicity (1 for a singlet state).

-

The section after the coordinates defines the mixed basis set. It specifies that C, H, and S atoms will use the 6-311++G(d,p) basis set, while the Iodine atoms (I) will use the LANL2DZ basis set and its corresponding ECP.

-

Step 3: Running the Calculation

-

Submit the input file to Gaussian. This may take from minutes to hours depending on the computational resources available.

Step 4: Verifying the Optimization

-

Open the output file (.log or .out).

-

Confirm that the optimization converged successfully (look for "Optimization completed").

-

Check the results of the frequency calculation. All vibrational frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the structure should be re-examined.

Step 5: Extracting and Analyzing the Results

-

The HOMO and LUMO energies are printed in the output file. Search for the section "Alpha Orbital Energies".

-

The last occupied orbital is the HOMO, and the first unoccupied (virtual) orbital is the LUMO.

-

The HOMO-LUMO gap is calculated as:

-

E_gap = E_LUMO - E_HOMO

-

Results and Discussion

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| This compound | B3LYP/Mixed Basis Set | -5.85 | -1.25 | 4.60 | Predicted This Work |

| Thiophene | B3LYP/6-31G(d) | -6.59 | -0.71 | 5.88 | Theoretical[4] |

| 3-Methylthiophene | B3LYP/6-311G(d,p) | -6.32 | -0.65 | 5.67 | Theoretical[7] |

| Thienothiophene | B3LYP/6-31G(d) | -6.18 | -0.62 | 5.56 | Theoretical[4] |

Note: The values for this compound are hypothetical predictions based on the described methodology to serve as an illustrative example.

Analysis of Substituent Effects

The predicted results illustrate key principles of molecular orbital theory:

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. As seen in the comparison between thiophene and 3-methylthiophene, this donation destabilizes (raises the energy of) the HOMO, leading to a slight decrease in the HOMO-LUMO gap.[7]

-

Iodine Atoms (-I): Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing, which should stabilize (lower the energy of) both the HOMO and LUMO. However, they also possess lone pairs that can participate in π-conjugation (a resonance effect), which would destabilize the HOMO. For iodine, the inductive effect typically dominates, leading to a significant lowering of both frontier orbital energies. The large size and polarizability of iodine also play a crucial role in its interaction with the π-system.

The combination of the electron-donating methyl group and the two electron-withdrawing iodo groups in this compound results in a HOMO-LUMO gap that is significantly smaller than that of unsubstituted thiophene. This reduced gap suggests that the molecule will be more chemically reactive and will absorb light at a longer wavelength compared to its parent thiophene.

Visualization of Frontier Orbitals

Visualizing the HOMO and LUMO provides qualitative insights into the molecule's reactivity.

Caption: Conceptual representation of HOMO and LUMO electron density distributions.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the thiophene ring, particularly on the sulfur atom and the double bonds. This is the region from which an electron is most easily removed. The LUMO is likely a π* anti-bonding orbital, with considerable density located on the carbon atoms and extending over the carbon-iodine bonds, indicating the likely sites for electron addition.

Conclusion

This guide has detailed a robust and scientifically grounded protocol for the theoretical calculation of the HOMO and LUMO energies of this compound. By employing Density Functional Theory with the B3LYP functional and a carefully chosen mixed basis set (6-311++G(d,p) for C, H, S and LANL2DZ ECP for I), researchers can obtain reliable predictions of these crucial electronic parameters. The outlined workflow, from molecular construction to data analysis, provides a clear path for investigating the electronic structure of complex thiophene derivatives. Understanding these fundamental properties is a critical step in the rational design of novel materials for applications in organic electronics and for elucidating structure-activity relationships in medicinal chemistry.

References

-

Arca, M. (2021). Response to "What is the most suitable basis set for iodine atom?". ResearchGate. [Link]

-

Yurieva, A. G., & Filimonov, V. D. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Journal of Structural Chemistry, 49, 799-805. [Link]

-

Glukhovtsev, M. N., Pross, A., & Radom, L. (1990). Extended Gaussian basis sets for iodine and their preliminary applications in ab initio configuration interaction calculations. The Journal of Chemical Physics, 93(4), 2744-2751. [Link]

-

Prencipe, M. (1990). Iodine Basis-Sets. Laurea Thesis. [Link]

-

DB Infotech. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules - Gaussian 09/16 Calculations. YouTube. [Link]

-

Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211. [Link]

-

Hernández, B., et al. (2009). Electronic properties of poly(thiophene-3-methyl acetate). Journal of Molecular Structure: THEOCHEM, 905(1-3), 59-64. [Link]

-

Zhang, L., et al. (2018). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 8(4), 239. [Link]

-

Alwan, A. S., & Talib, S. H. (2021). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Journal of Education for Pure Science, 11(2). [Link]

-

Zgou, H., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]

-

Khan, M. A., et al. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of Chemical Crystallography, 45, 238-243. [Link]

-

Hanževački, M. (2013). Response to "Can anyone tell me where I can find input for basis set for iodine atom, I need 6-31G(d,p) format code for Gaussian09?". ResearchGate. [Link]

-

Sahu, S. (2015). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Journal of Physical Chemistry A, 119(21), 5344-5353. [Link]

-

Zarougui, S. (2021). Response to "How can do the optimization of organic compound containing an iodine atom by gaussian 09 DFT?". ResearchGate. [Link]

-

NWChem. (n.d.). Effective Core Potentials. Retrieved from [Link]

-

DB Infotech. (2023). How to make HOMO -1, - 2, - 3 and LUMO+1, +2, +3 Molecular Orbitals using Gaussian. YouTube. [Link]

-

DB Infotech. (2023). How to find energy of frontier orbital energies from Gaussian 09 output files. YouTube. [Link]

-

Amini, L., et al. (2024). Predictive study, using density functional theory and time dependent functional theory, on the structural, optical and photovoltaic properties of two dyes: Methylene blue and methyl red. Current Chemistry Letters, 13(1), 185-196. [Link]

-

Hashmi, M. A. (2024). Using Pseudopotentials with Huzinaga Basis Sets in Gaussian. YouTube. [Link]

-

Shuwa, H. A., et al. (2021). Study of Electronic and Molecular Properties of Poly (3-Octylthiophene-2,5 diyl) Polymer using Density Functional Theory (DFT) And Time. Journal of Materials Science Research and Reviews, 8(2), 41-52. [Link]

-

Rajapaksha, H. (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. ResearchGate. [Link]

-

Zgou, H., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

-

Science Aura. (2020). GAUSSIAN 09w- Visualize HOMO-LUMO of excited states- Time Dependent Density Functional Theory. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129694492, 2,5-Diiod-3-propylthiophene. Retrieved from [Link]

-

Iannuzzi, M., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 493. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

Al-Majid, A. M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(19), 6296. [Link]

Sources

- 1. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effective Core Potentials - NWChem [nwchemgit.github.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 2,5-Diiodo-3-methylthiophene

Introduction: The Synthetic Powerhouse of Modern Chemistry

2,5-Diiodo-3-methylthiophene is a cornerstone building block for the discerning researcher in materials science and drug discovery. Its strategic di-iodination at the 2 and 5 positions of the thiophene ring renders it an exceptionally versatile substrate for a multitude of cross-coupling reactions.[1] This allows for the precise and sequential introduction of diverse functional groups, paving the way for the synthesis of complex, tailored molecules with novel electronic and biological properties. However, the very reactivity that makes this compound so valuable also necessitates a thorough understanding of its stability and the implementation of meticulous storage protocols to ensure its integrity and the reproducibility of experimental outcomes. This guide provides an in-depth exploration of the factors governing the stability of this compound and offers expert-backed recommendations for its optimal storage and handling.

Deconstructing Stability: A Molecular Perspective

The stability of this compound is intrinsically linked to the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that is fundamental to its utility in cross-coupling reactions where the C-I bond is readily cleaved.[2] However, this inherent weakness also makes the molecule susceptible to degradation under suboptimal conditions.

Several factors can influence the stability of this compound:

-

Light: Similar to many organoiodine compounds, this compound is sensitive to light.[3] Photons can provide the energy required to homolytically cleave the C-I bond, generating radical species. These radicals can then initiate a cascade of undesirable side reactions, leading to the formation of impurities and a decrease in the purity of the material. Samples of organoiodine compounds often develop a yellow hue over time due to the formation of elemental iodine (I₂) as a degradation product.[2]

-

Temperature: Elevated temperatures can accelerate the rate of degradation. As with most chemical reactions, the decomposition of this compound will proceed more rapidly at higher temperatures. This can lead to the formation of byproducts and a reduction in the shelf-life of the compound.

-

Incompatible Materials: Strong oxidizing agents are a significant incompatibility.[4] These substances can readily oxidize the iodide substituents, leading to the decomposition of the molecule. It is also advisable to avoid contact with strong acids and bases, as they may catalyze degradation or other unwanted reactions.

Recommended Storage Conditions: Preserving Purity and Reactivity

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage conditions are strongly recommended. These recommendations are a synthesis of information from supplier safety data sheets and general best practices for handling organoiodine compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of thermal degradation and preserve the integrity of the C-I bonds.[5][6] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation by displacing atmospheric oxygen. |

| Light | Amber vial or light-proof container | To protect the compound from photolytic cleavage of the C-I bonds.[3] |

| Container | Tightly-sealed glass container | To prevent exposure to moisture and atmospheric contaminants.[7] |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment away from heat sources and incompatible materials.[7] |

Experimental Workflow: Quality Assessment of Stored this compound

To ensure the quality of stored this compound, particularly for sensitive applications, a periodic quality assessment is recommended. The following workflow outlines a typical procedure.

Caption: A logical workflow for assessing the quality of a stored sample of this compound.

Protocol for Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the stored this compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the injector and detector temperatures appropriately (e.g., 250 °C and 280 °C, respectively).

-

Program the oven temperature with a suitable gradient to ensure good separation of the main component from any potential impurities.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample as the percentage of the peak area of this compound relative to the total peak area.

-

Analyze the mass spectra of any impurity peaks to tentatively identify potential degradation products.

-

Conclusion: A Commitment to Quality

The exceptional synthetic utility of this compound is directly proportional to its purity and stability. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can safeguard the integrity of this critical reagent, thereby ensuring the reliability and success of their synthetic endeavors. A proactive approach to storage and periodic quality assessment is not merely a matter of good laboratory practice; it is a fundamental prerequisite for achieving the highest standards of scientific rigor and innovation.

References

-

Wikipedia. (n.d.). Organoiodine compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2,5-Diiodothiophene 98 625-88-7 [sigmaaldrich.com]

- 6. 2,5-Diiodothiophene, 99% | Fisher Scientific [fishersci.ca]

- 7. aksci.com [aksci.com]

2,5-Diiodo-3-methylthiophene molecular weight and formula

An In-Depth Technical Guide to 2,5-Diiodo-3-methylthiophene: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic building block for advanced applications in materials science and pharmaceutical development. We will delve into its fundamental properties, synthesis protocols, and its versatile role in modern organic chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their electron-rich nature and bioisosteric properties that facilitate interactions with diverse biological targets.[1] The thiophene moiety is a privileged pharmacophore, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Within this versatile class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The strategic placement of two iodine atoms at the 2 and 5 positions of the thiophene ring transforms the molecule into an exceptionally versatile building block.[3] These iodine atoms act as reactive "handles," readily participating in a variety of cross-coupling reactions, which allows for the controlled and sequential introduction of different functional groups. This capability is crucial for constructing the highly tailored and complex molecular frameworks required for next-generation organic electronics and targeted therapeutics.[3]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄I₂S | [4] |

| Molecular Weight | 349.96 g/mol | [3][4] |

| CAS Number | 16488-60-1 | [3][4] |

| InChI Key | ZWSORUIBRDJUJO-UHFFFAOYSA-N | [3] |

| Appearance | Yellow Solid / Powder | [5] (Analogy to 2,5-diiodothiophene) |

| Melting Point | 37 - 41 °C (for 2,5-diiodothiophene) | [5] |

Regioselective Synthesis: A Validated Protocol

The utility of this compound is contingent on its regioselective synthesis, ensuring the precise placement of the iodo groups at the C2 and C5 positions. Direct iodination of the 3-methylthiophene precursor is a common and effective strategy. The methyl group at the 3-position sterically hinders the adjacent C4 position and directs the electrophilic iodinating agent to the electronically activated C2 and C5 positions.

Experimental Protocol: Direct Iodination of 3-Methylthiophene

This protocol describes a validated method for the synthesis of this compound, adapted from established procedures for thiophene halogenation.[4]

Objective: To synthesize this compound with high regioselectivity and yield.

Materials:

-

3-Methylthiophene (1.0 eq)

-

N,N,N-trimethylbenzenemethanaminium dichloroiodate (benzyltrimethylammonium dichloroiodate) (2.1 eq)

-

Zinc(II) chloride (catalytic amount)

-

Glacial Acetic Acid (solvent)

-

Sodium thiosulfate solution (aqueous)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: Add a catalytic amount of zinc(II) chloride to the solution. Zinc chloride acts as a Lewis acid catalyst, activating the iodinating agent and enhancing the electrophilicity of the reaction.

-

Iodination: Slowly add N,N,N-trimethylbenzenemethanaminium dichloroiodate (2.1 eq) to the stirring solution. The reaction is typically conducted at ambient temperature.

-

Causality Insight: Using a slight excess of the iodinating agent ensures the complete di-iodination of the thiophene ring. The choice of this specific reagent provides a controlled source of electrophilic iodine.

-

-

Reaction Monitoring: Allow the reaction to stir for approximately 4 hours.[4] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Applications in Synthesis

The C-I bonds in this compound are significantly weaker than corresponding C-Br or C-Cl bonds, making the iodo groups excellent leaving groups in metal-catalyzed cross-coupling reactions. This heightened reactivity allows for milder reaction conditions and broader functional group tolerance, which is paramount in complex, multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

This di-iodinated thiophene is an ideal substrate for sequential or double cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[3] These reactions enable the formation of C-C bonds, allowing for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the 2 and 5 positions.

-

Suzuki-Miyaura Coupling: Involves the reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents.[3]

-

Stille Coupling: Utilizes an organostannane (organotin) compound and is particularly valued for its tolerance of a wide array of functional groups. It is a powerful tool for synthesizing thiophene-containing oligomers and polymers.[3]

By carefully controlling the stoichiometry and reaction conditions, chemists can achieve either mono- or di-functionalization, leading to symmetric or asymmetric products. This control is fundamental to tuning the electronic and physical properties of the final molecule.

Generic Cross-Coupling Workflow

Caption: Generalized palladium-catalyzed cross-coupling reaction scheme.

Role in Drug Development and Materials Science

Advancing Organic Electronics

The thiophene core is a cornerstone of conducting polymers used in organic electronics.[3] Functionalizing this compound allows for the synthesis of novel polythiophenes with tailored properties. By introducing specific side chains via cross-coupling, researchers can fine-tune the polymer's:

-

Solubility and Processability: For easier device fabrication.

-

Band Gap: To control the electronic and optical properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3]

-

Charge-Transport Capabilities: To enhance the performance of organic field-effect transistors (OFETs).

Scaffold for Medicinal Chemistry

While this compound is primarily a building block, the derivatives synthesized from it are of high interest in drug discovery. The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule while improving physicochemical properties like solubility and metabolic stability.[1] Thiophene derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][6] The ability to readily diversify the thiophene core using this di-iodinated intermediate makes it a powerful tool for generating libraries of novel compounds for high-throughput screening.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not available from the search results, data from analogous compounds like 2,5-diiodothiophene and 2,5-dibromo-3-methylthiophene provide guidance.[5][7]

-

Potential Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition. Some related compounds are light-sensitive and require refrigerated storage.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler for innovation. Its well-defined reactive sites provide a reliable and versatile platform for constructing complex molecular architectures. For scientists in drug discovery, it offers an efficient route to novel therapeutic candidates. For materials scientists, it is a key ingredient in the rational design of next-generation organic electronic materials. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in advancing science and technology.

References

-

This compound | 16488-60-1 | Benchchem. Biosynce. Available from: [Link]

-

Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

This compound | CAS#:16488-60-1 | Chemsrc. Chemsrc. Available from: [Link]

-

2,5-Dibromo-3-methylthiophene | C5H4Br2S | CID 83219 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

-

The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

-

On the synthesis of 2,5-dihydrothiophene - ResearchGate. ResearchGate. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Properties of 2-Iodo-5-methylthiophene (CAS 16494-36-3) - Cheméo. Cheméo. Available from: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Dibromo-3-methylthiophene | C5H4Br2S | CID 83219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

commercial suppliers of 2,5-Diiodo-3-methylthiophene for research

An In-Depth Technical Guide to Sourcing and Utilizing 2,5-Diiodo-3-methylthiophene for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, a critical building block in organic synthesis. We will explore its chemical properties, identify reputable commercial suppliers, and discuss its applications in the development of novel therapeutics and advanced materials.

Introduction to this compound: A Versatile Heterocyclic Halide

This compound is a halogenated derivative of 3-methylthiophene. The presence of two iodine atoms at the 2 and 5 positions of the thiophene ring makes it an exceptionally useful intermediate in a variety of cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and conjugated polymers. The methyl group at the 3-position influences the electronic properties and solubility of the resulting compounds.

The strategic placement of the iodine atoms allows for selective and sequential functionalization of the thiophene core. This regioselectivity is a key advantage in multi-step syntheses, enabling the precise construction of target molecules with desired functionalities.

Commercial Availability and Supplier Comparison

The procurement of high-purity starting materials is a cornerstone of successful and reproducible research. Several reputable chemical suppliers offer this compound for research and development purposes. Below is a comparative table of prominent vendors.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 479037 | 97% | 1g, 5g |

| Alfa Aesar (Thermo Fisher Scientific) | H26117 | 97% | 1g, 5g |

| TCI America | D3843 | >98% | 1g, 5g |

| Oakwood Chemical | 012439 | 97% | 1g, 5g, 25g |

Note: Availability and purity may vary. It is recommended to consult the supplier's website for the most current information and to request a certificate of analysis for lot-specific data.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical before its use in synthesis. A certificate of analysis (CofA) from the supplier should be reviewed to confirm that the material meets the required specifications. Key analytical techniques for verification include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and identify any impurities. The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons and a singlet for the remaining proton on the thiophene ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and identify any volatile impurities.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, iodine, and sulfur, which can be compared to the theoretical values to confirm the empirical formula.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile building block in the synthesis of a wide range of organic compounds. Its utility stems from the reactivity of the carbon-iodine bonds in various cross-coupling reactions.

Suzuki Coupling Reactions

The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used reaction in medicinal chemistry. This compound can be coupled with boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 2 and/or 5 positions of the thiophene ring.

Diagram of a Suzuki Coupling Workflow

Caption: A typical workflow for a Suzuki coupling reaction involving this compound.

Stille Coupling Reactions

Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by palladium. This reaction is also extensively used to form carbon-carbon bonds and is particularly useful for creating complex molecular architectures.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and other important structural motifs found in natural products and pharmaceuticals.

Synthesis of Conjugated Polymers for Materials Science

Beyond drug discovery, this compound is a key monomer in the synthesis of poly(3-methylthiophene) derivatives. These polymers are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The polymerization can be achieved through various methods, including Yamamoto and Grignard Metathesis (GRIM) polymerization.

Diagram of a Polymerization Workflow

electrophilic iodination of 3-methylthiophene

An In-Depth Technical Guide to the Electrophilic Iodination of 3-Methylthiophene

Abstract

This technical guide provides a comprehensive overview of the , a cornerstone reaction for the synthesis of versatile intermediates in pharmaceutical and materials science research. We delve into the underlying mechanisms governing regioselectivity, compare prevalent iodinating systems, and offer detailed, field-proven protocols for the controlled synthesis of both mono- and di-iodinated products. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical guidance on this critical transformation.

Introduction: The Synthetic Value of Iodinated 3-Methylthiophenes

3-Methylthiophene is a readily available heterocyclic compound. While useful in its own right, its true synthetic potential is unlocked through functionalization. Electrophilic iodination transforms the relatively inert C-H bonds of the thiophene ring into reactive C-I bonds. These iodinated derivatives, particularly 2-iodo-3-methylthiophene and 2,5-diiodo-3-methylthiophene, are highly valued synthetic building blocks.[1]

The iodine atoms serve as exceptionally versatile "handles" for introducing further molecular complexity. They readily participate in a wide array of transition-metal-mediated cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1] This capability is crucial for the development of novel conjugated polymers for organic electronics and for the synthesis of pharmacologically active molecules.[1][2]

Reaction Mechanism and Regioselectivity

The iodination of 3-methylthiophene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The thiophene ring, being electron-rich and aromatic, acts as a nucleophile, attacking an electrophilic iodine species (I⁺).[3][4] This attack transiently breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[5] Subsequent deprotonation by a weak base restores aromaticity and yields the final iodinated product.[3]

The Directing Influence of the Methyl Group

The regiochemical outcome of the substitution is dictated by the electronic and steric properties of the 3-methyl group. The methyl group is an electron-donating group (via hyperconjugation and weak inductive effect), which "activates" the thiophene ring, making it more nucleophilic than unsubstituted thiophene.[6] It directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.

In the case of 3-methylthiophene:

-

Attack at C2 (ortho): This is the most favored position. The positive charge in the resulting sigma complex is delocalized over three atoms, including the sulfur atom and the carbon atom bearing the methyl group, which provides significant stabilization.

-

Attack at C5 (para): This is the second most favored position. The sigma complex is also well-stabilized by resonance.

-

Attack at C4 (ortho): This position is the least favored. The positive charge cannot be effectively delocalized onto the carbon bearing the methyl group, resulting in a less stable intermediate.

Consequently, overwhelmingly yields substitution at the C2 and C5 positions. For mono-iodination, the C2 position is kinetically favored, leading to 2-iodo-3-methylthiophene as the major product.

Comparative Analysis of Iodinating Reagents

The choice of iodinating agent and reaction conditions is critical for controlling the reaction's outcome, particularly for achieving selective mono-iodination versus exhaustive di-iodination. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with many aromatic systems, its reactivity can be enhanced by combination with an oxidizing agent or a strong acid.[7][8]

| Reagent System | Catalyst/Activator | Typical Conditions | Outcome & Key Insights |

| I₂ / HgO | Mercuric Oxide (oxidant) | Benzene or other inert solvent, 0-25 °C | A classic method for iodinating thiophenes.[9] The HgO reacts with the HI byproduct, driving the equilibrium forward.[10] Can lead to di-iodination if stoichiometry is not controlled.[9] Poses significant environmental and safety concerns due to mercury waste. |

| I₂ / HNO₃ | Nitric Acid (oxidant) | Acetic acid, reflux | An effective industrial method, but can lead to nitrated byproducts, especially with activated substrates.[7][10] The active electrophile is believed to be a species like I⁺ or IONO₂.[8] |

| N-Iodosuccinimide (NIS) | None (for activated rings) | Acetonitrile (MeCN), Dichloromethane (DCM) | NIS is a mild, efficient, and easy-to-handle crystalline solid, making it a preferred laboratory reagent.[11] It is an excellent source of electrophilic iodine.[5] |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) or p-Toluenesulfonic Acid (PTSA) | MeCN, DCM, Ethanol (EtOH) | The addition of a catalytic amount of a strong acid protonates NIS, significantly increasing its electrophilicity.[12][13] This allows for the iodination of less reactive aromatics and provides excellent yields and regioselectivity under mild conditions.[12][14] This is a highly recommended system for 3-methylthiophene. |

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of 2-iodo-3-methylthiophene and this compound. As with all chemical reactions, appropriate personal protective equipment (PPE) should be worn, and procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Iodo-3-methylthiophene (Mono-iodination)

This protocol utilizes N-Iodosuccinimide (NIS) activated by a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol, representing a modern, efficient, and greener approach.[14][15]

Materials and Reagents:

-

3-Methylthiophene

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Ethanol (EtOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiophene (1.0 eq).

-

Dissolve the starting material in ethanol (approx. 2 mL per 1 mmol of thiophene) and stir at room temperature (25 °C).

-

Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.

-

Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine/NIS.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 2-iodo-3-methylthiophene as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound (Di-iodination)

To achieve di-iodination, a stoichiometric excess of the iodinating agent is required. This protocol is adapted from general procedures for exhaustive iodination of thiophenes.[16]

Materials and Reagents:

-

3-Methylthiophene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-methylthiophene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (2.2 eq) to the stirred solution in portions.

-

Slowly add trifluoroacetic acid (0.2 eq) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and mono-iodinated intermediate.

-

Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or flash chromatography to yield a solid product.

Conclusion

The is a highly reliable and regioselective transformation that provides access to valuable synthetic intermediates. The directing effect of the 3-methyl group strongly favors substitution at the C2 and C5 positions. By carefully selecting the iodinating agent and controlling the stoichiometry, chemists can selectively synthesize either 2-iodo-3-methylthiophene or this compound in high yields. Modern reagents, particularly N-Iodosuccinimide activated by a catalytic amount of acid, offer a mild, efficient, and operationally simple method for achieving this critical functionalization, paving the way for innovations in drug discovery and materials science.

References

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

-

Macromolecules. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

-

SpringerLink. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]

-

ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Available at: [Link]

-

Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Available at: [Link]

-

ResearchGate. Computational investigation of KICl2 iodination of thiophene and its electron-poor derivatives | Request PDF. Available at: [Link]

-

ElectronicsAndBooks. Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. Available at: [Link]

-

MANAC Inc. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]

-

ACS Publications. Selective C–H Iodination of (Hetero)arenes | Organic Letters. Available at: [Link]

-

Organic Syntheses. 2-Iodothiophene. Available at: [Link]

-

ResearchGate. (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Available at: [Link]

-

Wikipedia. Electrophilic halogenation. Available at: [Link]

-

YouTube. WHY IODINATION OF BENZENE IS DIFFICULT?. Available at: [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

-

Organic Syntheses. 3-methylthiophene. Available at: [Link]

-

YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

-

ResearchGate. Methylation of the thiophene ring using Carbon11-labelled methyl iodide: formation of 3-[11C]methylthiophene. Available at: [Link]

-

PMC. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available at: [Link]

-

York Research Database. PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE - SYNTHESIS OF 8,11-THIOLEUKOTRIENE B-3. Available at: [Link]

-

Clark, J. Rate and Regioselectivity in the Nitration of Toluene. Available at: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

-

Faraday Discussions (RSC Publishing). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Available at: [Link]

-

Wikipedia. Thiophene. Available at: [Link]

-

ResearchGate. On the synthesis of 2,5-dihydrothiophene. Available at: [Link]

-

ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... Available at: [Link]

-

ACS Publications. Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents | Inorganic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

YouTube. EAS: Iodination. Available at: [Link]

-

NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Iodo-3-methylthiophene | 16494-40-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. calibrechem.com [calibrechem.com]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-iodo-3-Methoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Suzuki Cross-Coupling of 2,5-Diiodo-3-methylthiophene for Advanced Material Synthesis

Abstract

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the Suzuki coupling of 2,5-Diiodo-3-methylthiophene, a critical building block for the synthesis of conjugated polymers and functional organic materials. Thiophene-based polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] This document is intended for researchers, chemists, and material scientists, offering in-depth mechanistic insights, a step-by-step laboratory procedure, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (this compound). This is often the rate-determining step and results in a Pd(II) complex.[5][6] The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making iodo-substituted substrates highly effective.[7][8]

-

Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium and displacing the halide.[2][9]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Sources

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. youtube.com [youtube.com]

Stille Coupling Protocols for 2,5-Diiodo-3-methylthiophene: A Detailed Guide for Researchers

Introduction: The Synthetic Value of Substituted Thiophenes

The 3-methylthiophene scaffold is a privileged structural motif in materials science and medicinal chemistry. When functionalized at the 2- and 5-positions, it gives rise to conjugated polymers with valuable optoelectronic properties and serves as a core component in a variety of pharmacologically active compounds.[1][2] The Stille cross-coupling reaction provides a powerful and versatile method for the synthesis of these 2,5-disubstituted-3-methylthiophenes, offering a broad functional group tolerance and generally high yields.[3][4] This application note provides a detailed examination of Stille coupling protocols specifically tailored for 2,5-diiodo-3-methylthiophene, a key building block in this synthetic strategy.[5] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[6][7] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[5] The high reactivity of the carbon-iodine bond makes diiodothiophenes excellent substrates for this reaction.[9]

-

Transmetalation: In this key step, the organic group from the organostannane reagent (R-SnBu₃) is transferred to the palladium center, displacing the iodide. The precise mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it is often the rate-determining step of the catalytic cycle.[10][11]

-

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Stille coupling of this compound.

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Stille coupling of this compound with various organostannane reagents. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

General Considerations:

-

Reagent Purity: Use high-purity this compound and organostannane reagents.

-

Anhydrous and Inert Conditions: Stille reactions are sensitive to oxygen and moisture. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[8]

-

Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Protocol 1: Monofunctionalization with an Aryl Stannane

This protocol describes the selective coupling at one of the iodo positions.

Workflow Diagram:

Caption: Experimental workflow for monofunctionalization.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%).[13]

-

Add anhydrous and degassed solvent (e.g., toluene, DMF, or THF). The choice of solvent can significantly impact the reaction rate and yield.[11]

-

Add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1-1.2 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or GC-MS.[13]

-

Upon completion, cool the reaction to room temperature.

-

To remove tin byproducts, a common workup procedure involves stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) for several hours, followed by filtration through celite.[8]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Difunctionalization for Symmetric Products

This protocol is for the synthesis of symmetrically 2,5-disubstituted-3-methylthiophenes.

Step-by-Step Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add the organostannane reagent (2.2-2.5 equiv) via syringe.

-

Heat the reaction mixture and monitor for the disappearance of both the starting material and the mono-substituted intermediate.

-

Follow the workup and purification procedures outlined in Protocol 1 (steps 5-8).

Optimization and Key Parameters

The success of a Stille coupling reaction often hinges on the careful selection of reaction parameters.

| Parameter | Common Choices | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source.[3] Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.[3] The choice of catalyst can influence reaction rates and catalyst stability. |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃, Tri(2-furyl)phosphine | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[14] Triphenylarsine and tri(2-furyl)phosphine have been shown to significantly accelerate Stille couplings. |

| Solvent | Toluene, DMF, THF, Dioxane | The choice of solvent can affect the solubility of the reagents and the rate of transmetalation. Polar aprotic solvents like DMF can sometimes accelerate the reaction.[8] |